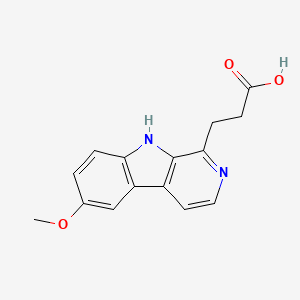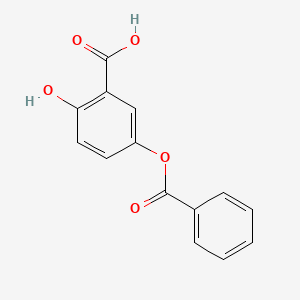
5,6-Dihydroxy-2,3,5,6-tetramethylcyclohex-2-ene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dihydroxy-2,3,5,6-tetramethylcyclohex-2-ene-1,4-dione is an organic compound with a unique structure characterized by two hydroxyl groups and four methyl groups attached to a cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-2,3,5,6-tetramethylcyclohex-2-ene-1,4-dione typically involves the oxidation of precursor compounds. One common method involves the use of sodium methoxide in anhydrous methanol at low temperatures, followed by careful addition of acetylphloroglucinol under a nitrogen atmosphere . The reaction is carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effective and environmentally friendly processes, such as using green solvents and catalysts.
化学反応の分析
Types of Reactions
5,6-Dihydroxy-2,3,5,6-tetramethylcyclohex-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diketones or quinones.
Reduction: Reduction reactions can convert the compound into diols or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or quinones.
Reduction: Formation of diols.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
5,6-Dihydroxy-2,3,5,6-tetramethylcyclohex-2-ene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5,6-Dihydroxy-2,3,5,6-tetramethylcyclohex-2-ene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. The compound’s structure allows it to participate in redox reactions, influencing cellular pathways and signaling mechanisms.
類似化合物との比較
Similar Compounds
4-Acetyl-5-hydroxy-2,2,6,6-tetramethylcyclohex-4-ene-1,3-dione: Similar structure but with an acetyl group instead of a hydroxyl group.
3,6-Epidioxy-3,4,5,5-tetramethylcyclohexene: Contains an epidioxy group instead of hydroxyl groups.
4-(2,5,6,6-Tetramethyl-1-cyclohexen-1-yl)-3-buten-2-one: Similar cyclohexene ring but with different substituents.
Uniqueness
5,6-Dihydroxy-2,3,5,6-tetramethylcyclohex-2-ene-1,4-dione is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
139553-27-8 |
|---|---|
分子式 |
C10H14O4 |
分子量 |
198.22 g/mol |
IUPAC名 |
5,6-dihydroxy-2,3,5,6-tetramethylcyclohex-2-ene-1,4-dione |
InChI |
InChI=1S/C10H14O4/c1-5-6(2)8(12)10(4,14)9(3,13)7(5)11/h13-14H,1-4H3 |
InChIキー |
PITJOTSUKAYVOO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C(C(C1=O)(C)O)(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


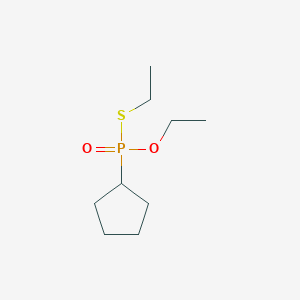
![2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol](/img/structure/B14272294.png)

![Acetic acid, 2,2'-[butylidenebis(thio)]bis-](/img/structure/B14272309.png)
![tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane](/img/structure/B14272316.png)
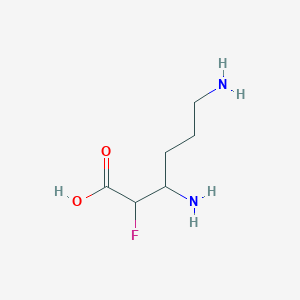
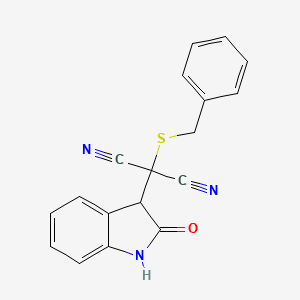
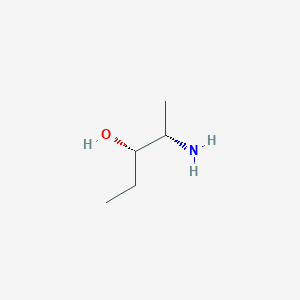
![6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14272352.png)
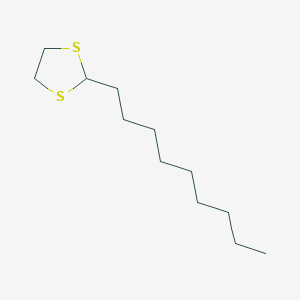
![Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14272365.png)

